molecular formula C7H11NO B13474683 (4,5-Dimethylfuran-2-yl)methanamine CAS No. 30263-41-3

(4,5-Dimethylfuran-2-yl)methanamine

Cat. No.: B13474683
CAS No.: 30263-41-3
M. Wt: 125.17 g/mol
InChI Key: UCBATGNMXGXKRM-UHFFFAOYSA-N
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Description

(4,5-Dimethylfuran-2-yl)methanamine is an organic compound with the molecular formula C7H11NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylfuran-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4,5-dimethylfuran.

    Bromination: The furan ring is brominated to introduce a bromine atom at the 2-position.

    Ammonolysis: The brominated intermediate undergoes ammonolysis to replace the bromine atom with an amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing waste, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylfuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction can produce amine derivatives with different degrees of saturation.

    Substitution: Substitution reactions can result in a variety of functionalized furan derivatives.

Scientific Research Applications

(4,5-Dimethylfuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (4,5-Dimethylfuran-2-yl)methanamine involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The furan ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound has a pyridine ring instead of the dimethyl groups.

    (4,5-Dimethylfuran-2-yl)methanol: This compound has a hydroxyl group instead of an amine group.

Uniqueness

(4,5-Dimethylfuran-2-yl)methanamine is unique due to the presence of both the dimethyl-substituted furan ring and the amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

30263-41-3

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(4,5-dimethylfuran-2-yl)methanamine

InChI

InChI=1S/C7H11NO/c1-5-3-7(4-8)9-6(5)2/h3H,4,8H2,1-2H3

InChI Key

UCBATGNMXGXKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)CN)C

Origin of Product

United States

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